molecular formula C9H9F3N2O B13895542 N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine

Cat. No.: B13895542
M. Wt: 218.18 g/mol
InChI Key: MHYOVOPLVBNJBX-UHFFFAOYSA-N
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Description

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a complex organic compound with a unique structure that includes a trifluoromethyl group and a dihydrofuro[3,2-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, is crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and furo[3,2-C]pyridines, such as:

Uniqueness

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is unique due to its specific combination of a trifluoromethyl group and a dihydrofuro[3,2-C]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-c]pyridin-3-amine

InChI

InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3

InChI Key

MHYOVOPLVBNJBX-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=CC(=NC=C12)C(F)(F)F

Origin of Product

United States

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